Product packaging for 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol(Cat. No.:)

2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

Cat. No.: B7797605
M. Wt: 218.33 g/mol
InChI Key: DWSGOQPKPDSNPU-UHFFFAOYSA-N
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Description

Product Overview 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol is an organic compound with the molecular formula C 15 H 22 O and a molecular weight of 218.33 g/mol . It is reliably characterized by its CAS Registry Number, 197704-79-3 . Researchers can access this product in various gram quantities to suit their experimental needs. Structural Characteristics This compound features a cyclohexanol ring linked to a 4-isopropylphenyl group. This structure can be represented by the SMILES string OC1C(C2=CC=C(C(C)C)C=C2)CCCC1 . The InChIKey, DWSGOQPKPDSNPU-UHFFFAOYSA-N, provides a standard identifier for digital representations and database searches . Research Applications and Value As a specialized chemical building block, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its structural motif, containing both aromatic and alicyclic rings with a polar hydroxyl group, makes it a candidate for developing novel compounds and exploring structure-activity relationships. Researchers may employ it in projects such as ligand design, the creation of chiral auxiliaries similar to phenylmenthol , or as a precursor in material science. Specific research applications for this compound are an active area of investigation, and researchers are encouraged to consult the scientific literature for the latest developments. Handling and Safety While a specific GHS classification for this product is not fully detailed in available sources, standard safe laboratory practices should always be observed. Researchers should handle the compound wearing appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B7797605 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h7-11,14-16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGOQPKPDSNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Research Context of Substituted Cyclohexanol Derivatives

The compound 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol belongs to the class of substituted cyclohexanol (B46403) derivatives. Its structure is characterized by a cyclohexane (B81311) ring, which is a six-membered alicyclic hydrocarbon, bearing a hydroxyl group (-OH) on one carbon and a 4-(propan-2-yl)phenyl group on an adjacent carbon. researchgate.net The presence of both the hydroxyl group and the bulky substituted phenyl group gives rise to interesting stereochemical and conformational properties.

Substituted cyclohexanes, including this compound, predominantly exist in a chair conformation to minimize steric and torsional strain. fiveable.me In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations is known as a ring flip. fiveable.me For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.publibretexts.org The magnitude of this preference depends on the size of the substituent; larger groups have a stronger preference for the equatorial position. pressbooks.pub

In the case of this compound, there are two substituents on the cyclohexane ring. The relative orientation of the hydroxyl and the 4-(propan-2-yl)phenyl groups can result in cis and trans diastereomers. The conformational analysis of such disubstituted cyclohexanes is more complex, as the stability of a given conformer depends on the steric demands of both groups. libretexts.org Generally, the conformation that allows the larger substituent to occupy an equatorial position is favored. libretexts.org

The synthesis of related 2-arylcyclohexanols often involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with cyclohexene (B86901) oxide. orgsyn.org This method typically yields the trans-diastereomer. orgsyn.org Another synthetic approach involves the reduction of the corresponding 2-arylcyclohexanone.

Table 1: Structural and Chemical Information

Property Value
IUPAC Name This compound
Molecular Formula C15H22O chembk.com
Molar Mass 218.33 g/mol chembk.com
CAS Number 1820580-18-4 (for trans isomer) chembk.com

| Structural Class | Substituted Cyclohexanol, 2-Arylcyclohexanol |

Overview of Scientific Significance in Organic and Medicinal Chemistry Research

Retrosynthetic Disconnections and Fragment Analysis

Retrosynthetic analysis of this compound reveals several logical bond disconnections that suggest feasible forward synthetic routes. The primary strategic bonds for disconnection are the carbon-carbon bond linking the aryl and cyclohexyl moieties, and the carbon-oxygen bond of the hydroxyl group.

Two principal retrosynthetic pathways emerge from this analysis:

Pathway A: C-C Bond Disconnection. This is the most common approach. The bond between C-2 of the cyclohexane ring and C-1 of the phenyl group is disconnected. This leads to a cyclohexanone-based electrophile and a 4-(propan-2-yl)phenyl nucleophile (or vice-versa).

Disconnection A1: This pathway identifies cyclohexene oxide as a key precursor. The target molecule can be formed via the nucleophilic ring-opening of cyclohexene oxide by a 4-(propan-2-yl)phenyl organometallic reagent, such as a Grignard reagent or an organolithium species. This directly installs both the aryl group and the hydroxyl functionality in a trans-1,2-relationship.

Disconnection A2: This approach starts from 2-arylcyclohexanone, which is then reduced to the target alcohol. The intermediate ketone can be synthesized via methods like the Suzuki or Stille coupling of a cyclohexenone derivative followed by reduction, or through an enolate alkylation/arylation.

Pathway B: C-O Bond Disconnection. This pathway involves the formation of the C-O bond in a late stage. For instance, a pre-formed 2-[4-(propan-2-yl)phenyl]cyclohexene can be subjected to hydration or hydroboration-oxidation to install the hydroxyl group. The stereochemical outcome of this step is highly dependent on the chosen reagents and reaction conditions.

These disconnections form the basis for designing targeted synthetic pathways, allowing for the strategic assembly of the molecule from simpler, commercially available starting materials.

Targeted Synthetic Pathways to the Substituted Cyclohexanol Core

Building upon the retrosynthetic analysis, several targeted pathways can be employed to construct the this compound core.

In most syntheses of this type, the cyclohexane ring is a pre-existing scaffold, typically starting from commercially available cyclohexanone (B45756) or cyclohexene derivatives. The primary challenge lies not in forming the ring itself, but in its functionalization. However, for constructing highly substituted cyclohexane systems from acyclic precursors, organocatalytic domino or cascade reactions, such as Michael-Michael-1,2-addition sequences, represent an advanced strategy for creating multiple stereocenters in a single pot. nih.gov For the specific target, synthesis almost invariably begins with a six-membered carbocycle.

The introduction of the cumyl (4-propan-2-yl)phenyl) group onto the cyclohexane ring is a critical step. Two powerful and widely used methods are the Grignard reaction and the Suzuki cross-coupling reaction.

Grignard Reaction: This classic organometallic reaction involves the addition of a 4-(propan-2-yl)phenylmagnesium halide to an electrophilic cyclohexane-based starting material. organic-chemistry.org

Reaction with Cyclohexene Oxide: The reaction of 4-(propan-2-yl)phenylmagnesium bromide with cyclohexene oxide provides a direct route to 2-arylcyclohexanols. google.com The nucleophilic attack occurs at one of the epoxide carbons, with subsequent acidic workup protonating the resulting alkoxide. This method typically yields the trans-diastereomer due to the SN2-like ring-opening mechanism. masterorganicchemistry.com

Reaction with 2-Chlorocyclohexanone: Alternatively, the Grignard reagent can be added to the carbonyl of 2-chlorocyclohexanone. This forms a chlorohydrin intermediate which can then cyclize to an epoxide, followed by attack from a second equivalent of the Grignard reagent. A more controlled approach involves a 1,2-addition to the ketone, followed by reductive dechlorination.

Suzuki Cross-Coupling: The Suzuki reaction offers a versatile and functional-group-tolerant method for forming the crucial C-C bond. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron species with an organohalide or triflate. A plausible sequence involves:

Coupling: Reaction of a cyclohexene derivative, such as 2-bromocyclohex-1-enecarbaldehyde or a cyclohexenyl triflate, with 4-(propan-2-yl)phenylboronic acid. organic-chemistry.org

Transformation: The resulting 2-[4-(propan-2-yl)phenyl]cyclohexene derivative is then converted to the target alcohol in a subsequent step. The Suzuki coupling is valued for its mild conditions and broad substrate scope. sandiego.edunih.gov

MethodElectrophileNucleophile (or equivalent)Catalyst/ReagentsTypical Product
Grignard Reaction Cyclohexene Oxide4-(propan-2-yl)phenylmagnesium bromide1. Diethyl ether or THF 2. H₃O⁺ workuptrans-2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol
Suzuki Coupling Cyclohexenyl triflate4-(propan-2-yl)phenylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)1-[4-(Propan-2-yl)phenyl]cyclohexene

From Ketones: If the synthetic route proceeds via 2-[4-(propan-2-yl)phenyl]cyclohexan-1-one, the hydroxyl group is installed by reduction of the ketone. This is a common and effective strategy. The choice of reducing agent can influence the stereochemical outcome (cis vs. trans).

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that typically favors equatorial attack on unhindered cyclohexanones, leading to the axial alcohol. In this case, with a bulky aryl group at C-2, the stereoselectivity will be influenced by steric hindrance.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, often providing different diastereoselectivity compared to NaBH₄. stackexchange.com

L-Selectride® or K-Selectride®: Very bulky reducing agents that deliver the hydride from the less hindered face, providing high stereoselectivity for a specific diastereomer.

From Alkenes: When the synthesis generates a 2-[4-(propan-2-yl)phenyl]cyclohexene intermediate (e.g., from a Suzuki coupling), the hydroxyl group can be added across the double bond.

Hydroboration-Oxidation: This two-step procedure involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the alkene followed by oxidation (e.g., H₂O₂, NaOH). This reaction proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity, providing a high degree of control.

Acid-Catalyzed Hydration: Treatment with aqueous acid (e.g., H₂SO₄) can also form the alcohol, but this method is prone to carbocation rearrangements and often yields mixtures of products. umass.edu

Stereoselective and Enantioselective Synthesis of this compound

Achieving high stereoselectivity is a primary goal of modern organic synthesis, as the specific 3D arrangement of atoms is critical for a molecule's function. wiley.com For this compound, this involves controlling both the relative (cis/trans) and absolute (R/S) stereochemistry.

To produce a single enantiomer of the target compound, chemists employ asymmetric strategies, which fall broadly into two categories: chiral auxiliary-mediated synthesis and asymmetric catalysis. youtube.comyoutube.com

Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent reaction. researchgate.netresearchgate.net For example, a cyclohexanone derivative could be converted into a chiral enamine or imine using a chiral amine like (S)- or (R)-1-phenylethylamine. The chiral auxiliary would then sterically block one face of the molecule, forcing the incoming 4-(propan-2-yl)phenyl group (in a nucleophilic addition or coupling reaction) to attack from the opposite face. The auxiliary is cleaved in a later step to yield the enantiomerically enriched product. Evans oxazolidinone auxiliaries are a well-known class used to control aldol (B89426) reactions and alkylations, which could be adapted for this synthesis. youtube.com

Asymmetric Catalysis: This is often a more efficient approach, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.orgnih.gov

Asymmetric Hydrogenation: If the synthesis proceeds through an unsaturated intermediate like 2-[4-(propan-2-yl)phenyl]cyclohex-2-en-1-ol, an asymmetric hydrogenation can be performed. Chiral transition metal complexes, such as those containing Ruthenium with the BINAP ligand (Ru-BINAP), are highly effective for the enantioselective reduction of allylic alcohols.

Asymmetric Reduction of Ketones: The reduction of the intermediate ketone, 2-[4-(propan-2-yl)phenyl]cyclohexan-1-one, using a chiral catalyst is a powerful strategy. The Noyori asymmetric hydrogenation, which uses a chiral Ru(II) catalyst, is a benchmark for reducing ketones to alcohols with high enantioselectivity.

Asymmetric Addition Reactions: Catalytic enantioselective addition of organometallic reagents to carbonyls is another advanced approach. For example, the addition of a di(4-propan-2-yl)phenyl)zinc reagent to cyclohexenone could be catalyzed by a chiral copper or rhodium complex to set the stereochemistry of the aryl-substituted carbon.

Asymmetric StrategyKey IntermediateCatalyst/Auxiliary TypePrinciple
Chiral Auxiliary Cyclohexanone derivativeEvans Oxazolidinone, Chiral AminesSubstrate control; the auxiliary directs the approach of the reagent. researchgate.net
Asymmetric Hydrogenation 2-[4-(Propan-2-yl)phenyl]cyclohex-2-en-1-olChiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP)Reagent control; the chiral catalyst-substrate complex lowers the transition state energy for forming one enantiomer. wiley.com
Asymmetric Ketone Reduction 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-oneChiral Ruthenium(II) complexes (Noyori-type)Enantioselective hydride delivery to the prochiral ketone.
Asymmetric Conjugate Addition CyclohexenoneChiral Copper-phosphine complexesEnantioselective formation of the C-C bond between the aryl group and the cyclohexane ring.

Diastereoselective Control in Synthetic Steps leading to the Compound

Achieving diastereoselectivity in the synthesis of this compound is pivotal for controlling the relative orientation (cis or trans) of the hydroxyl and the 4-(propan-2-yl)phenyl groups. A primary and highly effective strategy involves the diastereoselective reduction of the corresponding ketone precursor, 2-[4-(propan-2-yl)phenyl]cyclohexan-1-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The two main pathways for hydride delivery to the carbonyl group are axial and equatorial attack. Sterically bulky reducing agents tend to favor axial attack, leading to the formation of the equatorial alcohol, which often corresponds to the thermodynamically more stable trans isomer. Conversely, smaller reducing agents can favor equatorial attack, yielding the axial alcohol, the cis isomer.

Research into the reduction of 2-substituted cyclohexanones has demonstrated the efficacy of various reagents in controlling this diastereoselectivity. rsc.org For instance, diisobutylaluminium phenoxides have been studied for their role in the temperature-dependent diastereoselective reduction of cyclohexanones. rsc.org At lower temperatures, a Meerwein–Ponndorf–Verley-type mechanism can become significant, altering the stereochemical outcome. rsc.org

Another powerful approach to establishing the required stereocenters is through cascade reactions, such as a Michael-aldol sequence, to construct the substituted cyclohexanone ring with a degree of stereocontrol. beilstein-journals.org The diastereoselectivity in these reactions can often be rationalized by considering the stereochemistry of the intermediate enolates formed during the cascade process. beilstein-journals.org

Table 1: Reagents for Diastereoselective Reduction of 2-Arylcyclohexanones

Reducing AgentPredominant StereoisomerRationale/Mechanism
Sodium Borohydride (NaBH₄)trans (Equatorial-OH)Small hydride donor, but axial attack is often favored to avoid torsional strain with the adjacent aryl group.
Lithium Tri-sec-butylborohydride (L-Selectride®)cis (Axial-OH)Highly sterically hindered hydride source, which preferentially attacks from the less hindered equatorial face.
Diisobutylaluminium Hydride (DIBAL-H)Varies with conditionsCan be tuned by temperature and additives; Lewis acidic nature allows for chelation control in some substrates. rsc.org

Ultimately, the synthesis of a specific diastereomer of this compound with high purity relies on the careful selection of a synthetic route that introduces stereochemical control at a key step, most commonly the reduction of the precursor ketone.

Resolution Techniques for Enantiomeric Separation

Once a specific diastereomer (e.g., trans-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol) is synthesized, it typically exists as a racemic mixture of two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for obtaining enantiomerically pure compounds. Two predominant techniques for this purpose are enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful biocatalytic method that leverages the high stereoselectivity of enzymes, particularly lipases. jocpr.com In this process, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. jocpr.comnih.gov For racemic alcohols, this often involves an enantioselective acylation (esterification) or hydrolysis of a corresponding ester. mdpi.com

For example, in a lipase-catalyzed acetylation of racemic trans-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol using an acyl donor like vinyl acetate, the enzyme might selectively acylate the (1R,2S)-enantiomer, leaving the (1S,2R)-enantiomer unreacted. The resulting mixture of the acetylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The choice of lipase (B570770) is critical, with enzymes from Pseudomonas sp. and Candida antarctica (CAL-B) showing high enantioselectivity for a wide range of cyclic and secondary alcohols. nih.govmdpi.comresearchgate.net A well-documented example is the resolution of the closely related trans-2-phenylcyclohexanol, where Pseudomonas fluorescens lipase is used to selectively hydrolyze the chloroacetate (B1199739) ester of one enantiomer. wikipedia.orgorgsyn.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective analytical and preparative technique for separating enantiomers. nih.govyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.czyoutube.com The "three-point interaction" model is a fundamental concept explaining chiral recognition, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. csfarmacie.cz

CSPs are often based on chiral selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins coated or bonded to a silica (B1680970) support. csfarmacie.cz The separation can be optimized by adjusting the mobile phase composition, which typically consists of a mixture of a nonpolar solvent (like hexane) and a more polar alcohol (like isopropanol). youtube.com Chiral HPLC offers the advantage of direct separation without chemical modification of the substrate and is applicable to a broad range of compounds. nih.gov

Table 2: Comparison of Major Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer. nih.govHigh enantioselectivity (high E-values), mild reaction conditions, environmentally benign (biocatalysis). mdpi.comMaximum theoretical yield for the desired product is 50%; requires separation of product from unreacted starting material. jocpr.com
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.czDirect separation, applicable to a wide range of compounds, can be used for both analytical and preparative scales. nih.govHigh cost of chiral columns and solvents; requires specialized equipment; scalability can be challenging.
Diastereomeric Crystallization Conversion of enantiomers into diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.Can be cost-effective on a large scale; well-established classical method.Requires a suitable functional group for salt formation; success is not guaranteed and requires screening of resolving agents.

Synthetic Approaches for Related Derivatives of this compound

The structural backbone of this compound provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of related derivatives. These modifications can be targeted at the alcohol functional group or the aromatic and aliphatic moieties of the molecule.

Functional Group Interconversions at the Alcohol Site

The secondary alcohol group is a versatile functional handle for a variety of chemical transformations, including oxidation, etherification, and esterification.

Oxidation to Ketone: The hydroxyl group can be oxidized to a carbonyl group to form the corresponding ketone, 2-[4-(propan-2-yl)phenyl]cyclohexan-1-one. A wide array of oxidizing agents can accomplish this transformation. libretexts.org Mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used to avoid over-oxidation or side reactions. organic-chemistry.org Stronger, chromium-based reagents like chromic acid (Jones reagent) are also effective for the oxidation of secondary alcohols. libretexts.orgedubirdie.com The resulting ketone is a valuable intermediate for further synthetic manipulations.

Etherification: The alcohol can be converted into an ether through various methods. A classic approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. More contemporary methods include acid-catalyzed or metal-catalyzed etherification reactions. For instance, the cross-etherification of secondary benzylic alcohols with aliphatic alcohols can be mediated by alkoxyhydrosilanes or iron catalysts under specific conditions. rsc.orgacs.org These reactions proceed through the formation of a carbocation at the benzylic position, which is then trapped by another alcohol. nih.govresearchgate.net

Esterification: Ester derivatives are readily prepared by reacting the alcohol with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride. The reaction with acid chlorides is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Esterification is a key step in enzymatic kinetic resolution protocols where an acyl donor is used to selectively form an ester with one enantiomer. wikipedia.org

Table 3: Key Functional Group Interconversions at the Alcohol Site

ReactionReagents/ConditionsProduct Type
Oxidation PCC, CH₂Cl₂; or Jones Reagent (CrO₃, H₂SO₄, acetone)Ketone
Etherification 1. NaH; 2. R-X (e.g., CH₃I)Ether
Esterification R-COCl, Pyridine; or R-COOH, H⁺ (cat.)Ester

Modifications and Derivatization of the Phenyl and Isopropyl Moieties

The 4-(propan-2-yl)phenyl (cumyl) group offers additional opportunities for derivatization, primarily through reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring can undergo electrophilic aromatic substitution. The isopropyl group is an activating, ortho, para-directing group. youtube.com Due to steric hindrance from the bulky isopropyl group and the adjacent cyclohexyl ring, substitution is most likely to occur at the positions ortho to the isopropyl group (positions 3 and 5 of the phenyl ring). Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. savemyexams.com

Halogenation: Introducing a halogen (e.g., -Br or -Cl) can be achieved using Br₂ with a Lewis acid catalyst like FeBr₃, or Cl₂ with AlCl₃. savemyexams.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, although they may be less straightforward due to the presence of the activating isopropyl group and the potential for competing reactions or rearrangements. youtube.com

Reactions involving the Isopropyl Group: The benzylic hydrogens on the isopropyl group are susceptible to radical reactions. For example, the industrial Cumene (B47948) Process involves the air oxidation of cumene to form cumene hydroperoxide, which highlights the reactivity of this position. wikipedia.org While harsh, these conditions point to the potential for selective functionalization at the isopropyl group under controlled radical conditions.

Table 4: Potential Derivatization Reactions on the Phenyl Ring

Reaction TypeTypical ReagentsPotential Product(s)
Nitration HNO₃, H₂SO₄2-[3-Nitro-4-(propan-2-yl)phenyl]cyclohexan-1-ol
Bromination Br₂, FeBr₃2-[3-Bromo-4-(propan-2-yl)phenyl]cyclohexan-1-ol
Chlorination Cl₂, AlCl₃2-[3-Chloro-4-(propan-2-yl)phenyl]cyclohexan-1-ol
Acylation RCOCl, AlCl₃2-[3-Acyl-4-(propan-2-yl)phenyl]cyclohexan-1-ol

Comprehensive Spectroscopic Elucidation and Structural Characterization of 2 4 Propan 2 Yl Phenyl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the relative positions of hydrogen atoms, providing deep insight into connectivity and stereochemistry.

The ¹H NMR spectrum of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol provides a wealth of information. The signals from the aromatic protons of the para-substituted phenyl ring typically appear as a distinct AA'BB' system, presenting as two doublets between δ 7.0 and 7.3 ppm. The isopropyl group gives rise to a septet for its single methine proton around δ 2.9 ppm and a doublet for its six equivalent methyl protons at approximately δ 1.2 ppm.

The protons on the cyclohexanol (B46403) ring exhibit complex multiplets in the aliphatic region (δ 1.2-2.5 ppm). The protons on the carbons bearing the hydroxyl (C1) and phenyl (C2) groups are particularly informative. The chemical shift and, crucially, the coupling constant (J-value) of the proton at C2 with the proton at C1 are diagnostic for the relative stereochemistry (cis or trans) of the substituents. A large coupling constant (typically > 8 Hz) between these two protons would suggest a trans-diaxial relationship, while a smaller coupling constant would indicate a cis relationship. The proton attached to the hydroxyl-bearing carbon (H-1) would likely appear as a multiplet around δ 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H)~ 7.25Doublet~ 8.0
Aromatic (2H)~ 7.15Doublet~ 8.0
H-1 (Cyclohexyl)~ 3.6Multiplet-
Isopropyl CH~ 2.9Septet~ 7.0
H-2 (Cyclohexyl)~ 2.5Multiplet-
Cyclohexyl CH₂~ 1.2 - 2.1Multiplets-
Isopropyl CH₃~ 1.24Doublet~ 7.0
OHVariableSinglet (broad)-

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. For this compound, 12 distinct signals are expected (assuming stereoisomers are not resolved). The carbon bearing the hydroxyl group (C-1) is typically found in the δ 70-80 ppm range. The aromatic carbons can be assigned based on their chemical shifts and substitution patterns, with the isopropyl-substituted carbon appearing around δ 147 ppm and the carbon attached to the cyclohexyl ring around δ 140 ppm. chemicalbook.com The remaining aromatic carbons appear in the δ 125-130 ppm region. The carbons of the cyclohexyl ring resonate between δ 24 and 55 ppm, while the isopropyl group's methine and methyl carbons appear near δ 34 and δ 24 ppm, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Cyclohexyl-OH)70 - 80
C-2 (Cyclohexyl-Ph)50 - 55
Cyclohexyl CH₂24 - 40
Aromatic C (ipso, C-C₆H₁₁)~ 140
Aromatic C (ipso, C-iPr)~ 147
Aromatic CH125 - 130
Isopropyl CH~ 34
Isopropyl CH₃~ 24

To unambiguously assign all proton and carbon signals and to confirm the structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the cyclohexane (B81311) ring, such as H-1 with H-2 and the protons on C-6. It would also confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). beilstein-journals.org This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across quaternary (non-protonated) carbons. For instance, correlations from the isopropyl methyl protons to the isopropyl methine carbon and the ipso-aromatic carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly vital for determining stereochemistry. For example, a spatial correlation between the proton at C-2 and the aromatic protons would confirm their proximity. The presence or absence of a NOE between H-1 and H-2 would provide strong evidence for their cis or trans relationship, respectively. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. chemicalbook.com

A prominent, broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane and isopropyl groups would appear in the 2960-2850 cm⁻¹ range. The C-H stretches of the sp² hybridized carbons in the aromatic ring are typically observed as weaker bands just above 3000 cm⁻¹.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which give rise to characteristic sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹. The C-O stretching vibration of the secondary alcohol functional group typically results in a strong band in the 1100-1000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
2960 - 2850C-H stretchAliphatic (Cyclohexyl, Isopropyl)
~ 1600, ~1500C=C stretchAromatic Ring
1100 - 1000 (strong)C-O stretchSecondary Alcohol

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₅H₂₂O, corresponding to a molecular weight of 218.33 g/mol . chembk.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 218.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would include:

Loss of water: A peak at M-18 (m/z = 200) resulting from the dehydration of the alcohol.

Loss of an isopropyl group: A peak at M-43 (m/z = 175) due to the cleavage of the isopropyl group.

Benzylic cleavage: Cleavage of the bond between the phenyl and cyclohexyl rings is a highly probable fragmentation. This can lead to a stable benzylic cation corresponding to the 4-(propan-2-yl)phenyl group or related fragments. The fragment ion for the cumyl cation, [C₉H₁₁]⁺, would appear at m/z = 119.

Cleavage of the cyclohexanol ring: Various fragmentation patterns involving the breaking of the cyclohexanol ring can also occur, leading to a series of smaller peaks.

Advanced Spectroscopic Techniques for Solid-State Characterization (e.g., X-ray Crystallography)

For compounds that can be crystallized, single-crystal X-ray crystallography offers the most definitive structural analysis in the solid state. This technique provides a three-dimensional map of electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

An X-ray crystallographic analysis of this compound would unambiguously establish:

Relative Stereochemistry: It would definitively confirm whether the phenyl and hydroxyl substituents on the cyclohexane ring are in a cis or trans configuration.

Conformation: It would reveal the preferred conformation of the cyclohexane ring, which is expected to be a chair conformation, and show the axial or equatorial positions of the bulky substituents.

Intermolecular Interactions: The analysis would detail the intermolecular forces, such as hydrogen bonding involving the hydroxyl groups and van der Waals interactions, that dictate the packing of the molecules in the crystal lattice.

While specific crystallographic data for this exact compound is not available in the searched databases, analysis of similar structures like trans-2-phenyl-1-cyclohexanol (B1200244) confirms the power of this technique to resolve such structural details. nih.gov

In Depth Stereochemical and Conformational Analysis of 2 4 Propan 2 Yl Phenyl Cyclohexan 1 Ol

Determination of Absolute and Relative Configurations (e.g., R/S, cis/trans nomenclature)

The structure of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol contains two stereogenic centers, at carbon 1 (C1), which bears the hydroxyl group, and carbon 2 (C2), which is attached to the substituted phenyl ring. The presence of two stereocenters means that the compound can exist as a maximum of four distinct stereoisomers. These isomers can be categorized based on their relative and absolute configurations.

Relative Configuration: Cis/Trans Isomerism

The relative orientation of the hydroxyl (-OH) and the 4-(propan-2-yl)phenyl substituents on the cyclohexane (B81311) ring is described using cis-trans nomenclature.

Cis Isomers : In the cis configuration, the hydroxyl group and the phenyl group are located on the same face of the cyclohexane ring. This arrangement corresponds to the (1R, 2S) and (1S, 2R) absolute configurations.

Trans Isomers : In the trans configuration, the hydroxyl group and the phenyl group are situated on opposite faces of the ring. This corresponds to the (1R, 2R) and (1S, 2S) absolute configurations.

Absolute Configuration: R/S Nomenclature

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

At C1 : The priority of the substituents is: -OH > C2 > C6 > H.

At C2 : The priority of the substituents is: 4-(propan-2-yl)phenyl > C1 > C3 > H.

The combination of these assignments leads to the four possible stereoisomers, as detailed in the table below.

Table 1: Stereoisomers of this compound

Relative Configuration Absolute Configuration Enantiomeric Pair
trans (1R, 2R) Pair A
trans (1S, 2S) Pair A
cis (1R, 2S) Pair B

Conformational Preferences of the Cyclohexane Ring

To alleviate inherent angle and eclipsing strains associated with a planar structure, the cyclohexane ring adopts puckered, non-planar conformations. libretexts.orglibretexts.orgmsu.edu The conformational landscape of this compound is primarily dictated by the energetic favorability of these different arrangements.

Analysis of Chair and Boat Conformations

The cyclohexane ring can exist in several conformations, the most significant of which are the chair and boat forms.

Chair Conformation : This is the most stable conformation of cyclohexane, as it effectively eliminates angle strain by maintaining tetrahedral bond angles (~111°) and minimizes torsional strain by ensuring all C-H bonds are staggered. libretexts.orgmasterorganicchemistry.com In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (parallel to the ring's plane). byjus.com

Boat Conformation : The boat conformation is significantly less stable than the chair form by approximately 30 kJ/mol. libretexts.org This instability arises from unfavorable steric interactions between the two "flagpole" hydrogens and torsional strain from four pairs of eclipsed C-H bonds. libretexts.orgmasterorganicchemistry.com

Other Conformations : Intermediate conformations such as the twist-boat and half-chair exist along the pathway of interconversion between two chair forms (a process known as a "ring flip"). wikipedia.org These are higher in energy than the chair conformation. masterorganicchemistry.comwikipedia.org

Table 2: Relative Energies of Cyclohexane Conformations

Conformation Relative Energy (kJ/mol) Stability Ranking
Chair 0 Most Stable
Twist-Boat 23
Boat 30

Steric and Electronic Influences on Conformer Populations

For substituted cyclohexanes, the two chair conformations that interconvert via a ring flip are typically not isoenergetic. openochem.org Substituents, particularly bulky ones, generally prefer the more spacious equatorial position to avoid destabilizing steric interactions. msu.edumakingmolecules.com

The primary destabilizing factor for an axial substituent is the presence of 1,3-diaxial interactions , which are steric repulsions between the axial group and the axial hydrogens on the third carbon atoms relative to it. wikipedia.orgopenochem.org

Trans Isomers : The trans-isomer of this compound can exist in a diequatorial or a diaxial conformation. The diequatorial conformer, which places both the large phenyl group and the hydroxyl group in equatorial positions, is substantially more stable. The diaxial conformer suffers from severe steric strain and its population at equilibrium is negligible. askthenerd.com

Cis Isomers : For the cis-isomer, one substituent must be axial while the other is equatorial. A ring flip interconverts their positions. The conformational equilibrium will strongly favor the conformer that places the larger substituent—the 4-(propan-2-yl)phenyl group—in the equatorial position. The steric demand (A-value) of a phenyl group is significantly greater than that of a hydroxyl group, making the conformer with an equatorial phenyl group and an axial hydroxyl group the most stable.

Table 3: Conformational Analysis of Cis and Trans Isomers

Isomer Chair Conformer 1 Chair Conformer 2 (after ring flip) More Stable Conformer
trans Phenyl (eq), OH (eq) Phenyl (ax), OH (ax) Phenyl (eq), OH (eq)

| cis | Phenyl (eq), OH (ax) | Phenyl (ax), OH (eq) | Phenyl (eq), OH (ax) |

Rotational Isomerism of the Phenyl and Isopropyl Groups

The conformational analysis is further complicated by the rotational freedom of the substituents.

Phenyl Group : The orientation of the phenyl ring relative to the cyclohexane ring is a critical factor. The rotation around the C2-C(phenyl) bond is restricted to minimize steric hindrance. In the favored equatorial position, the phenyl ring tends to adopt a conformation where its plane is perpendicular to the C2-H bond of the cyclohexane ring. researchgate.netyoutube.com This orientation minimizes repulsion between the ortho hydrogens of the phenyl ring and adjacent atoms on the cyclohexane ring. youtube.comyoutube.com In the less stable axial position, the ring's rotation is also hindered by interactions with other axial substituents. researchgate.net

Isopropyl Group : The isopropyl group attached to the phenyl ring also exhibits rotational isomerism. The three methyl groups will orient themselves around the C-C bond to adopt a staggered conformation, which is energetically more favorable than an eclipsed one.

Computational and Experimental Methods for Conformational Analysis

A combination of computational and experimental techniques is used to study the complex conformational landscape of molecules like this compound. sapub.orgsapub.org

Energy Minimization and Conformational Searching

Computational chemistry provides powerful tools for identifying stable conformers and quantifying their relative energies.

Energy Minimization : This is a computational process that adjusts the geometry of a starting molecular structure to find a nearby local minimum on the potential energy surface. hakon-art.comnih.gov Algorithms such as steepest descent and conjugate gradient are commonly used to move the atoms in a way that reduces the net forces on them, resulting in a more stable, static structure. ijcsit.com

Conformational Searching : Since molecules typically exist as a mixture of low-energy conformers, a simple energy minimization of a single structure is insufficient. uci.edu Conformational searching is a more exhaustive process aimed at locating multiple local energy minima and, ideally, the global minimum. hakon-art.com Various methods are employed, including:

Systematic Searches : Varying torsional angles in a stepwise manner.

Stochastic/Monte Carlo Searches : Randomly rotating bonds to generate new structures, which are then minimized. uci.edu

Low-Mode Search (LMOD) : An efficient method based on following low-frequency vibrational modes to explore the conformational space. wustl.edu

These computational studies utilize molecular mechanics (MM) force fields or more accurate but computationally intensive quantum mechanics (QM) methods to calculate the potential energy of each conformation. ijcsit.comnih.gov

Table 4: Overview of Computational Methods in Conformational Analysis

Method Purpose Description
Energy Minimization Find the nearest stable structure (local minimum). An optimization process that alters molecular geometry to reduce potential energy until forces on atoms are near zero. ijcsit.com

| Conformational Search | Identify multiple low-energy conformers, including the global minimum. | Employs algorithms (e.g., Monte Carlo, LMOD) to explore the potential energy surface and locate various stable conformations. uci.eduwustl.edu |

Spectroscopic Signatures of Preferred Conformations

The conformational equilibrium of this compound, particularly the chair conformations of its cis and trans stereoisomers, can be determined through detailed analysis of its spectroscopic signatures.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis, primarily through the examination of chemical shifts (δ) and spin-spin coupling constants (J-values). The protons on C-1 (methine proton adjacent to the hydroxyl group) and C-2 (methine proton adjacent to the phenyl group) are particularly diagnostic.

The orientation of these protons (axial or equatorial) dictates their chemical shift and, more importantly, their coupling constants with neighboring protons. The magnitude of the vicinal coupling constant (³J) between adjacent axial protons (³Jₐₐ) is typically large (10-13 Hz), whereas axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are much smaller (2-5 Hz). This relationship is fundamental for assigning conformations in cyclohexane systems.

For the trans isomer, two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to reduced steric strain. Consequently, the ¹H NMR spectrum is expected to be dominated by signals from this conformer. H-1 and H-2 would both be in axial positions, leading to a large ³J(H1,H2) coupling constant.

For the cis isomer, both chair conformations will have one axial and one equatorial substituent. The relative stability depends on the steric bulk, with the conformation placing the larger 4-(propan-2-yl)phenyl group in the equatorial position being favored. In this case, H-1 and H-2 would have an axial-equatorial relationship, resulting in a small ³J(H1,H2) coupling constant.

Table 1: Expected ¹H NMR Parameters for Dominant Conformations of this compound Isomers

Isomer Preferred Conformation H-1 Orientation H-2 Orientation Expected ³J(H1,H2)
trans diequatorial axial axial ~10-12 Hz

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton. The chemical shifts of the cyclohexane ring carbons are sensitive to the orientation of the substituents. A key principle is the gamma-gauche effect, where an axial substituent causes steric compression on the syn-axial protons of the carbons at the gamma positions (C-3 and C-5 relative to a C-1 substituent), resulting in a characteristic upfield shift (shielding) of these carbon signals by approximately 5-7 ppm compared to a conformation with an equatorial substituent.

In the more stable trans-diequatorial conformer, both C-1 and C-2 substituents are equatorial, and no significant gamma-gauche shielding is expected. However, in the cis isomer's preferred conformation (equatorial phenyl, axial hydroxyl), the axial -OH group at C-1 would shield C-3 and C-5. Conversely, if the phenyl group were axial, it would shield C-4 and C-6. By analyzing the chemical shifts of the ring carbons, the preferred conformation can be deduced.

Table 2: Expected ¹³C NMR Shielding Effects in this compound

Conformer Substituent Orientation Shielded Carbons (γ-gauche effect) Expected Observation
trans-diequatorial 1-OH (eq), 2-Ph (eq) None No significant upfield shift for ring carbons.
cis-axial-equatorial 1-OH (ax), 2-Ph (eq) C-3, C-5 Upfield shift for C-3 and C-5 signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying intramolecular interactions, such as hydrogen bonding. The stretching frequency of the hydroxyl group (ν(O-H)) is highly sensitive to its environment.

Free O-H: In a dilute non-polar solvent, a non-hydrogen-bonded (free) hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹. This is expected for conformations where the -OH group cannot interact with the phenyl ring.

Intramolecular O-H···π Bonding: In certain conformations, the hydroxyl group can act as a hydrogen bond donor to the π-electron cloud of the aromatic ring. This interaction is possible in the cis isomer where the equatorial phenyl group and axial hydroxyl group are in proximity. Such bonding results in a broader absorption band at a lower frequency (typically 3450-3590 cm⁻¹).

The presence and position of the ν(O-H) band can therefore provide strong evidence for the preferred conformation, especially for the cis isomer. The stable trans-diequatorial isomer is less likely to exhibit significant intramolecular hydrogen bonding.

Table 3: Expected IR Frequencies for the O-H Stretch in this compound

Isomer / Conformation O-H Environment Expected ν(O-H) Frequency Band Shape
trans-diequatorial Free or Intermolecular H-bonding ~3600 cm⁻¹ Sharp (dilute solution)
cis (axial-OH, equatorial-Ph) Intramolecular O-H···π ~3450-3590 cm⁻¹ Broader

By combining data from these spectroscopic methods, a detailed and consistent picture of the stereochemical and conformational preferences of this compound can be established.

Mechanistic Investigations of Chemical Reactions and Transformations Involving 2 4 Propan 2 Yl Phenyl Cyclohexan 1 Ol

Reactions of the Hydroxyl Group

The hydroxyl (-OH) group is the primary functional group on the aliphatic portion of the molecule and is central to many of its characteristic reactions. Its reactivity is dominated by its ability to act as a nucleophile or, more commonly, to be converted into a good leaving group.

The hydroxyl group is inherently a poor leaving group due to the high basicity of the hydroxide (B78521) anion (HO⁻). For nucleophilic substitution or elimination reactions to occur at the C1 position of the cyclohexyl ring, the hydroxyl group must first be activated. The most common method of activation is protonation under acidic conditions. libretexts.orgopenstax.org

In the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺). This acid-base reaction forms a protonated alcohol, specifically an alkyloxonium ion. chemistrysteps.comyoutube.com This ion is an excellent leaving group because its departure results in a stable, neutral water molecule.

Mechanism of Protonation:

Step 1: The hydroxyl group of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol acts as a Lewis base.

Step 2: It donates a pair of electrons to a proton from an acid catalyst.

Step 3: Formation of the alkyloxonium ion intermediate, [2-[4-(propan-2-yl)phenyl]cyclohexyl]oxonium.

This initial protonation is a rapid and reversible equilibrium step that is crucial for initiating subsequent elimination or substitution pathways. libretexts.org

Once the hydroxyl group is activated, the C1 carbon becomes susceptible to nucleophilic attack. Because the hydroxyl group is attached to a secondary carbon, both Sₙ1 and Sₙ2 mechanisms are theoretically possible, though they often compete with elimination reactions. libretexts.org

Sₙ1 Mechanism: The Sₙ1 pathway is favored under acidic conditions where a stable carbocation can form.

Step 1 (Rate-determining): The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C1 position of the cyclohexane (B81311) ring.

Step 2: A nucleophile attacks the planar carbocation. This can occur from either face, potentially leading to a mixture of stereoisomers.

The stability of the carbocation is a key factor. While secondary carbocations are less stable than tertiary ones, the proximity of the phenyl ring in this compound can offer some resonance stabilization, making the Sₙ1 pathway viable. However, these reactions are often minor compared to elimination, especially at higher temperatures. masterorganicchemistry.com

Sₙ2 Mechanism: The Sₙ2 mechanism involves a one-step process where the nucleophile attacks as the leaving group departs. For an alcohol, this requires converting the -OH into a better leaving group that doesn't require strongly acidic conditions, such as a tosylate.

Step 1: The alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester. This step proceeds with retention of configuration at the chiral center.

Step 2: A strong nucleophile can then displace the tosylate group via an Sₙ2 attack, resulting in an inversion of stereochemistry at the C1 carbon. libretexts.org

Reaction TypeReagentsKey IntermediateStereochemical Outcome
Sₙ1 H-Nu (e.g., HBr, HCl)Secondary CarbocationRacemization (mixture of inversion and retention)
Sₙ2 1. TsCl, Pyridine; 2. Nu⁻Pentacoordinate Transition StateInversion

Dehydration of this compound is a common transformation that leads to the formation of alkenes. This process can occur via either E1 or E2 mechanisms, depending on the reaction conditions. openstax.orglibretexts.org

E1 Mechanism: The E1 (Elimination, Unimolecular) mechanism is favored in the presence of a strong acid and heat, without the need for a strong base. It proceeds through the same carbocation intermediate as the Sₙ1 reaction. libretexts.orgchemistrysteps.com

Step 1: Protonation of the hydroxyl group to form an alkyloxonium ion.

Step 2 (Rate-determining): Loss of a water molecule to form a secondary carbocation.

Step 3: A weak base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon (a β-hydrogen).

According to Zaitsev's Rule , the major product will be the most substituted (and therefore most stable) alkene. youtube.com For this compound, removal of a proton from the C2 position would lead to the highly stable, conjugated 1-[4-(propan-2-yl)phenyl]-2-phenylcyclohex-1-ene. Removal of a proton from the C6 position would form the less substituted 3-[4-(propan-2-yl)phenyl]cyclohex-1-ene.

E2 Mechanism: The E2 (Elimination, Bimolecular) mechanism is a concerted process favored by strong, bulky bases and requires a specific stereochemical arrangement. masterorganicchemistry.comchemistrysteps.com For the E2 reaction to occur in a cyclohexane system, the leaving group and a β-hydrogen must be in an anti-periplanar (diaxial) conformation. chemistrysteps.com

Step 1: The hydroxyl group is first converted to a better leaving group (like a tosylate).

Step 2: A strong base removes a β-hydrogen that is in an axial position, while simultaneously, the axial leaving group departs and a double bond forms.

The stereochemistry of the starting alcohol dictates which products can be formed. If the leaving group is in an equatorial position in the most stable chair conformation, the ring must flip to a less stable conformation to place it in the required axial position for the E2 reaction to proceed. chemistrysteps.com This conformational requirement can lead to the formation of the less substituted alkene (Hofmann product) if the only available anti-periplanar hydrogen is on the less substituted carbon.

MechanismBase RequirementIntermediateKey RequirementMajor Product (Typical)
E1 Weak base (or solvent)CarbocationStable carbocation formationZaitsev (most substituted alkene)
E2 Strong, often bulky baseNone (concerted)Anti-periplanar geometry (diaxial)Zaitsev (unless sterically hindered)

Reactivity and Transformations of the Phenyl and Isopropyl Moieties

Beyond the hydroxyl group, the aromatic ring and its isopropyl substituent also exhibit characteristic reactivity.

The phenyl ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. fiveable.me The substituent already on the ring—the 4-(1-hydroxycyclohexan-2-yl)propyl group—is an alkyl group, which is an activating, ortho, para-director. uci.edu Similarly, the isopropyl group is also an ortho, para-director. Since they are para to each other, they direct incoming electrophiles to the remaining open positions (ortho to one of the existing groups).

Directing Effects:

Activating Nature: Alkyl groups donate electron density to the benzene (B151609) ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. uci.edu

Steric Hindrance: The bulky nature of both the isopropyl group and the substituted cyclohexyl group can sterically hinder the ortho positions. Therefore, substitution is most likely to occur at the positions ortho to the isopropyl group (and meta to the cyclohexyl substituent) or vice-versa, depending on the electrophile's size.

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. fiveable.memasterorganicchemistry.com

Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring. lumenlearning.com

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an alkyl or acyl group. Polyalkylation can be a side reaction in alkylation. uci.edu

EAS ReactionReagentsElectrophileExpected Position of Substitution
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Ortho to existing alkyl groups
Bromination Br₂, FeBr₃Br⁺ (activated)Ortho to existing alkyl groups
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)Ortho to existing alkyl groups (less prone to rearrangement)

The isopropyl group is a potential site for oxidation, although it requires specific conditions. The benzylic hydrogens of the isopropyl group (the single hydrogen on the carbon attached to the phenyl ring) are particularly susceptible to oxidation.

Oxidative Transformations: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize the isopropyl group. The typical product of such an oxidation of a secondary alkylbenzene is a ketone. In this case, the isopropyl group could potentially be oxidized to an acetyl group, converting the moiety to 4-acetylphenyl. Complete oxidation to a carboxylic acid is also possible under harsh conditions, which would cleave the C-C bonds of the isopropyl group, ultimately forming a benzoic acid derivative.

Reductive Transformations: The isopropyl group, being an alkyl group, is already in a reduced state and is generally unreactive towards catalytic hydrogenation that would typically reduce alkenes or alkynes. The benzene ring can be reduced to a cyclohexane ring under high pressure and temperature with catalysts like Rhodium or Ruthenium, but this is an extreme transformation of the phenyl moiety rather than the isopropyl group itself.

Cyclization and Rearrangement Reactions Involving the Core Structure

The principal transformation of this compound under acid catalysis is a dehydration reaction that can lead to either simple elimination products or more complex rearranged cyclic structures. The course of the reaction is highly dependent on the reaction conditions and the stability of the carbocation intermediates formed.

Dehydration and Alkene Formation:

In the presence of a protic acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation at the C-1 position of the cyclohexane ring. This carbocation can then undergo elimination of a proton from an adjacent carbon to form an alkene. Depending on which proton is removed, a mixture of alkene isomers can be expected. This process is analogous to the acid-catalyzed dehydration of 2-methylcyclohexanol, which yields a mixture of 1-methylcyclohexene and 3-methylcyclohexene. upenn.eduyoutube.comupenn.edu

Intramolecular Cyclization (Friedel-Crafts Type):

A more significant reaction pathway for this compound, given its structure, is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts type alkylation. masterorganicchemistry.comyoutube.com Following the formation of the secondary carbocation on the cyclohexane ring, this electrophilic center can be attacked by the electron-rich 4-(propan-2-yl)phenyl ring. The isopropyl group is an activating group, enhancing the nucleophilicity of the aromatic ring and favoring electrophilic attack.

The cyclization is expected to occur at the ortho position to the isopropyl group, leading to the formation of a spirocyclic system. This type of intramolecular cyclization is a known route for the synthesis of spiro[cyclohexane-1,1'-indan] derivatives from 2-phenylcyclohexanol (B1664101) precursors. The reaction proceeds through a spirocyclic arenium ion intermediate, which then loses a proton to restore aromaticity and yield the final spiro compound. researchgate.net The formation of a five-membered indane ring is generally favored in such intramolecular cyclizations of 2-phenylethyl systems.

Potential Rearrangements:

Carbocation intermediates are prone to rearrangements to form more stable species. In the case of the initially formed secondary carbocation, a 1,2-hydride shift could potentially occur within the cyclohexane ring, leading to a more stable tertiary carbocation if a suitable hydrogen atom is available. youtube.com However, the intramolecular Friedel-Crafts cyclization is often a competing and facile process, especially with an activated aromatic ring in proximity. The relative rates of these competing pathways—elimination, cyclization, and rearrangement—will dictate the final product distribution. The synthesis of fluorene (B118485) derivatives from certain biphenyl (B1667301) precursors also highlights the propensity for such intramolecular cyclizations. researchgate.netorganic-chemistry.orgresearchgate.net

A plausible reaction scheme is outlined below:

Step 1: Protonation of the alcohol. The hydroxyl group is protonated by an acid catalyst.

Step 2: Formation of a carbocation. Loss of a water molecule generates a secondary carbocation on the cyclohexane ring.

Step 3: Intramolecular electrophilic attack. The carbocation is attacked by the electron-rich phenyl ring to form a spirocyclic intermediate.

Step 4: Deprotonation. Loss of a proton from the aromatic ring restores aromaticity and yields the spirocyclic product.

Kinetics and Thermodynamics of Key Transformations

Direct kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, insights can be drawn from studies of analogous reactions, such as the dehydration of cyclohexanol (B46403) and intramolecular Friedel-Crafts reactions.

The intramolecular Friedel-Crafts cyclization is typically a thermodynamically favored process, especially when it leads to the formation of stable five- or six-membered rings. The rate of this reaction is dependent on several factors, including the nature of the acid catalyst, the solvent, and the temperature. Stronger acids generally lead to faster reaction rates by promoting the formation of the carbocation intermediate.

The table below presents hypothetical and analogous kinetic and thermodynamic data for the key transformation steps. It is important to note that these values are illustrative and based on similar, not identical, chemical systems.

Transformation StepParameterValue (Analogous Systems)Reference System
Dehydration to AlkeneActivation Energy (Ea)150 - 170 kJ/molAcid-catalyzed dehydration of cyclohexanol
Enthalpy of Reaction (ΔH)+40 to +60 kJ/molDehydration of cyclohexanol
Intramolecular Friedel-Crafts CyclizationActivation Energy (Ea)80 - 120 kJ/molIntramolecular alkylation of phenyl-substituted alcohols
Enthalpy of Reaction (ΔH)-20 to -50 kJ/molFormation of fused aromatic systems

The kinetics of the intramolecular cyclization are expected to follow a first-order rate law with respect to the concentration of the protonated alcohol, as the subsequent steps are typically fast. The reaction rate is also highly influenced by stereoelectronic effects, where the conformation of the cyclohexane ring and the orientation of the phenyl group can significantly impact the feasibility of the intramolecular attack. masterorganicchemistry.com

Theoretical and Computational Chemistry Studies of 2 4 Propan 2 Yl Phenyl Cyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

For a molecule like 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, Density Functional Theory (DFT) would be a primary tool for theoretical investigation. Researchers would typically employ a functional, such as B3LYP, paired with a basis set (e.g., 6-31G*) to find the lowest energy three-dimensional structure of the molecule. This geometry optimization process would identify the most stable arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Such calculations would also elucidate the electronic structure, detailing the distribution of electron density and identifying the molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

To achieve higher accuracy, particularly for energy calculations, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. These methods are more computationally intensive than DFT but can provide more precise predictions of properties like conformational energy differences. For instance, a study on isopropylcyclohexane (B1216832) utilized high-level QCISD (Quadratic Configuration Interaction with Single and Double excitations) calculations to achieve satisfactory agreement with experimental results, a level of theory that could be applied to this compound for benchmark energy values. nih.gov

Molecular Modeling and Dynamics Simulations

These computational techniques are used to explore the molecule's physical behavior and conformational preferences.

Exploration of Conformational Energy Landscapes

The conformational landscape of this compound would be of significant interest. The cyclohexane (B81311) ring exists in a chair conformation, and the two substituents—the hydroxyl group and the 4-(propan-2-yl)phenyl group—can be in either axial or equatorial positions. This gives rise to several possible stereoisomers (cis/trans) and conformers.

General principles of conformational analysis dictate that substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org The steric bulk of substituents is a key factor, with larger groups having a stronger preference for the equatorial position. libretexts.orglibretexts.org For this compound, the large 4-(propan-2-yl)phenyl group would have a very strong preference for the equatorial position. A computational study would calculate the relative energies of the different conformers to determine their populations at equilibrium. For example, in a trans-isomer, the most stable conformation would likely have both the hydroxyl and the phenyl groups in equatorial positions. libretexts.orglibretexts.org

A study on isopropylcyclohexane determined the conformational enthalpy for the isopropyl group to be 1.40 +/- 0.15 kcal/mol, indicating the energy cost of it being in the axial position. nih.gov Similar calculations for this compound would provide quantitative insight into its conformational preferences.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. DFT calculations are commonly used to determine a range of reactivity descriptors. For this compound, this would involve analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Other descriptors that would be calculated include:

Electrostatic Potential (ESP) Map: This would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The oxygen of the hydroxyl group would be an expected site of negative potential.

While these theoretical methods are standard in computational chemistry, their specific application to this compound has not been documented in accessible scientific literature. Therefore, any detailed data tables or specific research findings remain speculative until such a study is performed and published.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key to predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For a molecule like this compound, FMO analysis would likely reveal that the HOMO is localized around the electron-rich regions, such as the hydroxyl group and the π-system of the phenyl ring. The LUMO would be expected to be distributed over the antibonding orbitals of the structure. Computational studies on similar substituted cyclohexanols and aromatic compounds have shown that the nature and position of substituents can significantly influence the energies of these frontier orbitals.

Illustrative Data Table: Frontier Molecular Orbital Properties Please note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.

Parameter Energy (eV)
HOMO -6.5
LUMO 1.2

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. For this compound, these would likely be centered on the oxygen atom of the hydroxyl group and the π-cloud of the phenyl ring. Regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the cyclohexane ring. Green areas represent regions of neutral potential.

MEP analysis of related phenol (B47542) and cyclohexanol (B46403) derivatives has been instrumental in understanding their intermolecular interactions, such as hydrogen bonding, and in predicting their biological activities by identifying key pharmacophoric features.

Illustrative Data Table: Molecular Electrostatic Potential Values Please note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.

Region Electrostatic Potential (kcal/mol)
Oxygen of Hydroxyl Group -35.2
Hydrogen of Hydroxyl Group +45.8

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer and delocalization effects, which are crucial for understanding intermolecular interactions like hydrogen bonding and hyperconjugation.

In the context of this compound, NBO analysis would quantify the strength of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could detail the interaction between the lone pair of the hydroxyl oxygen (a donor NBO) and the antibonding orbitals of adjacent C-H or C-C bonds (acceptor NBOs). These interactions, known as hyperconjugative interactions, contribute to the stability of certain conformations.

Furthermore, NBO analysis can elucidate the nature of intermolecular hydrogen bonds, which would be significant in the condensed phase behavior of this compound. Studies on other alcohols have used NBO analysis to quantify the stabilization energy associated with hydrogen bond formation.

Illustrative Data Table: NBO Analysis of Key Interactions Please note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) σ*(C-H) 1.8
σ(C-H) σ*(C-C) 0.5

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely reaction pathways, including the structures of transition states and intermediates. The energy barrier, or activation energy, for a given reaction step can be calculated, providing insight into the reaction kinetics.

For this compound, computational studies could elucidate the mechanisms of reactions such as oxidation of the alcohol to a ketone, or dehydration to form an alkene. These studies would involve locating the transition state structures for each step and calculating the corresponding energy barriers. Such investigations on related cyclohexanol derivatives have provided valuable information on reaction stereoselectivity and the influence of substituents on reaction rates.

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models can be used to study these solvent effects, either by treating the solvent as a continuous medium (implicit solvent models) or by including individual solvent molecules in the calculation (explicit solvent models).

For a molecule like this compound, the polarity of the solvent would be expected to influence its electronic structure and reactivity. For example, in a polar protic solvent, hydrogen bonding interactions with the hydroxyl group would be significant. Computational studies on other polar molecules have shown that solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy barriers of a reaction. For instance, a polar solvent might stabilize a charged transition state more than the neutral reactants, leading to an acceleration of the reaction rate.

Structure Reactivity and Structure Interaction Relationship Studies of 2 4 Propan 2 Yl Phenyl Cyclohexan 1 Ol

Correlations Between Molecular Structure and Chemical Reactivity Profiles

The chemical reactivity of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol is intrinsically linked to its molecular structure, which features a substituted cyclohexane (B81311) ring attached to a phenyl group bearing an isopropyl substituent. The presence of the hydroxyl (-OH) group on the cyclohexane ring is the primary determinant of its reactivity.

Like other secondary alcohols, this compound is expected to undergo a variety of reactions. Alcohols, in general, can react with alkali metals, nitrides, and strong reducing agents to produce flammable and/or toxic gases. They also react with oxoacids and carboxylic acids to form esters and water. Oxidation of this compound would likely yield a ketone. chemicalbook.com

The reactivity of the hydroxyl group is influenced by the steric hindrance imposed by the bulky 4-(propan-2-yl)phenyl group and the cyclohexane ring itself. This steric bulk can modulate the rate and feasibility of reactions involving the hydroxyl group. For instance, esterification might proceed at a different rate compared to a less hindered alcohol.

Furthermore, the phenyl ring can undergo electrophilic aromatic substitution reactions. The isopropyl group is an ortho-, para-directing activator, which would influence the regioselectivity of such substitutions. However, the bulky cyclohexanol (B46403) substituent may sterically hinder the ortho positions, favoring substitution at the para-position relative to the isopropyl group if that position were unsubstituted.

Elucidating Mechanistic Principles of Molecular Interactions

Steric and Electronic Influences on Interaction Specificity

The specificity of molecular interactions involving this compound is governed by a combination of steric and electronic factors. The three-dimensional arrangement of the cyclohexane ring, the phenyl group, and the isopropyl substituent creates a unique steric profile that dictates how it can approach and interact with other molecules.

Electronically, the molecule possesses regions of varying electron density. The oxygen atom of the hydroxyl group is a region of high electron density, making it a nucleophilic site and a hydrogen bond acceptor. The hydrogen atom of the hydroxyl group is electron-deficient, rendering it an electrophilic site and a hydrogen bond donor. The π-system of the phenyl ring also contributes to the electronic landscape, allowing for potential π-π stacking interactions with other aromatic systems. The isopropyl group, being an electron-donating group, slightly increases the electron density of the phenyl ring. Computational studies on similar molecules have shown that Mulliken analysis can reveal the most electronegative and electropositive sites, confirming nucleophilic regions over oxygen atoms and electrophilic sites over aromatic hydrogens. asianresassoc.org

Hydrogen Bonding Patterns and Their Role in Molecular Recognition

Hydrogen bonding is a critical aspect of the molecular interactions of this compound. The hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor, allowing the molecule to form hydrogen bonds with itself or with other molecules such as water, solvents, or biological macromolecules.

The ability to form hydrogen bonds is fundamental to its solubility in protic solvents and its potential to interact with biological targets. In a condensed phase, molecules of this compound can form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. The specific geometry of these hydrogen-bonded networks will be influenced by the steric constraints of the bulky substituents.

Computational Approaches to Predict Molecular Interaction Profiles

Computational chemistry offers powerful tools to predict and analyze the molecular interaction profiles of compounds like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide detailed insights into its structural and electronic properties.

DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.com For instance, the calculation of Frontier Molecular Orbitals (HOMO and LUMO) can provide information about the molecule's reactivity, with the energy gap between them indicating its chemical stability. asianresassoc.org Molecular Electrostatic Potential (MEP) maps can visualize the electron distribution, highlighting the nucleophilic and electrophilic regions of the molecule and thus predicting sites for interaction. asianresassoc.orgmdpi.com

MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, including solvents or biological macromolecules, over time. mdpi.com These simulations can reveal preferred binding modes, calculate binding free energies, and identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts. For example, MD simulations could be used to study the interaction of this compound with a specific enzyme or receptor, providing a molecular-level understanding of its potential biological activity. asianresassoc.org

Table 1: Predicted Physicochemical Properties of Related Compounds

Property2-(4-Methylphenyl)propan-2-ol chemicalbook.com4-Phenylcyclohexanol nih.gov4-hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one uni.lu
Molecular Formula C10H14OC12H16OC15H20O2
Molecular Weight ( g/mol ) 150.22176.25232.31
Boiling Point (°C) 64 (at 0.6 mmHg)Not availableNot available
Density (g/mL at 25°C) 0.97Not availableNot available
Refractive Index (n20/D) 1.5185Not availableNot available

Note: This table presents data for structurally related compounds to provide a comparative context for the properties of this compound.

Rational Design Principles for Modulating Reactivity through Structural Modification

The principles of rational design can be applied to modify the structure of this compound to fine-tune its reactivity and interaction profile for specific applications.

Modulating Reactivity:

Modification of the Hydroxyl Group: Converting the hydroxyl group to an ether or an ester will significantly alter its reactivity, removing its ability to act as a hydrogen bond donor and changing its nucleophilic/electrophilic character. The use of protecting groups can temporarily mask the reactivity of the hydroxyl group during a synthetic sequence. wikipedia.org

Introduction of Electron-Withdrawing or -Donating Groups: Adding substituents to the phenyl ring can modulate the electronic properties of the entire molecule. For example, introducing an electron-withdrawing group like a nitro group would decrease the electron density of the phenyl ring and could affect the acidity of the hydroxyl group. Conversely, an electron-donating group would have the opposite effect.

Modulating Interaction Profiles:

Varying Steric Bulk: Altering the size of the alkyl substituent on the phenyl ring (e.g., replacing isopropyl with a tert-butyl or a smaller methyl group) would change the steric hindrance around the reactive centers and influence the molecule's shape, thereby affecting its binding selectivity.

Introducing Additional Functional Groups: The introduction of other functional groups, such as amines or amides, could create new opportunities for hydrogen bonding or other specific interactions. For example, adding a basic nitrogen atom could allow for salt bridge formation with an acidic residue in a biological target.

By systematically applying these design principles, it is possible to create a library of derivatives of this compound with a range of reactivities and interaction profiles, enabling the optimization of this chemical scaffold for various scientific and technological purposes.

Q & A

Basic Question: What are the optimal synthetic routes for 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol?

Methodological Answer:
The compound can be synthesized via catalytic hydrogenation of bisphenol A derivatives. For example, hydrogeneration of 4,4'-(propane-2,2-diyl)dicyclohexanol isomers (a related structure) using palladium on carbon (Pd/C) under hydrogen pressure (10–50 bar) at 80–120°C achieves high yields . Optimization should focus on solvent selection (e.g., ethanol or tetrahydrofuran), catalyst loading (5–10 wt%), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate stereoisomers .

Basic Question: How can researchers characterize the stereochemistry of this compound?

Methodological Answer:
Use NMR spectroscopy (¹H and ¹³C) to identify axial/equatorial conformers of the cyclohexanol ring. For example, coupling constants (J values) between axial protons (typically 10–12 Hz) distinguish chair conformations . Advanced characterization employs X-ray crystallography (as in related cyclohexanol derivatives) to resolve absolute stereochemistry . Computational methods (DFT-based NMR prediction) can validate experimental data .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:
Refer to GHS classifications for structurally similar cyclohexanol derivatives:

  • PPE: Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Cool (2–8°C), dry conditions in airtight containers .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in antimicrobial or anti-inflammatory studies may arise from:

  • Isomeric impurities: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Assay variability: Standardize cell-based assays (e.g., MIC testing with S. aureus ATCC 25923) and include positive controls (e.g., ampicillin) .
  • Solubility: Pre-saturate solutions in DMSO/PBS mixtures to ensure consistent bioavailability .

Advanced Question: How do solvent effects influence its reactivity in cross-coupling reactions?

Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in Suzuki-Miyaura reactions involving the aromatic ring. For example, coupling with boronic acids (e.g., 4-fluorophenylboronic acid) achieves higher yields (75–90%) in DMF at 80°C compared to THF (50–60%) . Solvent screening via Design of Experiments (DoE) can identify optimal dielectric constants and coordination properties .

Advanced Question: What computational models predict its pharmacokinetic properties?

Methodological Answer:
Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa (acidity of the hydroxyl group). For instance, B3LYP/6-31G* basis sets predict logP ≈ 3.2, aligning with experimental octanol/water partitioning data . Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability using POPC lipid bilayers .

Advanced Question: How does stereochemistry affect its interaction with biological targets?

Methodological Answer:
The axial vs. equatorial orientation of the hydroxyl group impacts hydrogen bonding with enzymes. For example, equatorial -OH in (1R,2S)-isomers shows stronger binding to cytochrome P450 (Kd = 12 µM vs. 45 µM for axial) . Docking studies (AutoDock Vina) and mutagenesis (e.g., Ala-scanning) can validate binding site interactions .

Advanced Question: What strategies stabilize this compound under oxidative conditions?

Methodological Answer:
Add antioxidants (0.1% BHT) to prevent hydroxyl group oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products (e.g., cyclohexanone derivatives). Encapsulation in cyclodextrins (e.g., β-CD) improves thermal stability by 30% .

Advanced Question: Can green chemistry principles be applied to its synthesis?

Methodological Answer:
Replace Pd/C with recyclable catalysts (e.g., Fe3O4-supported palladium nanoparticles) to reduce metal waste . Solvent-free mechanochemical synthesis (ball milling) achieves 85% yield in 2 hours, minimizing organic solvent use .

Advanced Question: What role does it play in polymer science applications?

Methodological Answer:
As a bisphenol A analog, it serves as a monomer in epoxy resins. Cure kinetics studies (DSC) show a glass transition temperature (Tg) of 120°C when crosslinked with hexamethylene diamine, comparable to commercial resins . Rheological analysis (oscillatory shear) confirms low viscosity (200 mPa·s at 25°C), suitable for coating applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.